molecular formula C17H14N2O4S B229559 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid

4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid

Katalognummer B229559
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: MGWGBLRCYRVKJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid, also known as BZL-101, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various cancers, including breast, prostate, and pancreatic cancer. BZL-101 is a thiazolidinedione derivative that acts as a potent inhibitor of the STAT3 signaling pathway, which is known to be involved in the development and progression of many types of cancer.

Wirkmechanismus

4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid acts as a potent inhibitor of the STAT3 signaling pathway, which is known to be involved in the development and progression of many types of cancer. STAT3 is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and metastasis. 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid inhibits the phosphorylation of STAT3, which prevents its activation and downstream signaling. This leads to the inhibition of tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects
4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on the STAT3 signaling pathway, 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and enhance the efficacy of chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid is its specificity for the STAT3 signaling pathway, which makes it a promising therapeutic candidate for the treatment of cancer. However, one of the limitations of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop novel formulations of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid that improve its solubility and bioavailability. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid in different types of cancer, and to determine its potential for use in combination with other cancer therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid in humans.

Synthesemethoden

The synthesis of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-nitrobenzaldehyde with thiourea to form 2-thiohydantoin, which is then reacted with benzyl bromide to form 2-benzylthiohydantoin. The next step involves the reaction of 2-benzylthiohydantoin with 4-bromoaniline to form 4-(2-benzylthio-5-amino)phenyl bromide. Finally, the reaction of 4-(2-benzylthio-5-amino)phenyl bromide with sodium hydrosulfide and sodium hydroxide leads to the formation of 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid.

Wissenschaftliche Forschungsanwendungen

4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and metastasis. In a study published in the journal Oncotarget, 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid was shown to inhibit the proliferation, migration, and invasion of breast cancer cells in vitro, and significantly reduce tumor growth and metastasis in a mouse model of breast cancer. 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid has also been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and sensitize pancreatic cancer cells to chemotherapy.

Eigenschaften

Molekularformel

C17H14N2O4S

Molekulargewicht

342.4 g/mol

IUPAC-Name

4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

InChI

InChI=1S/C17H14N2O4S/c20-15-14(18-13-8-6-12(7-9-13)16(21)22)24-17(23)19(15)10-11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,21,22)

InChI-Schlüssel

MGWGBLRCYRVKJZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.